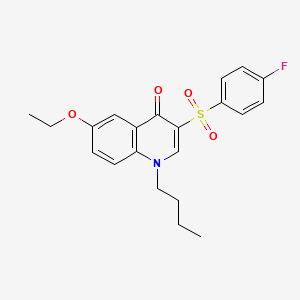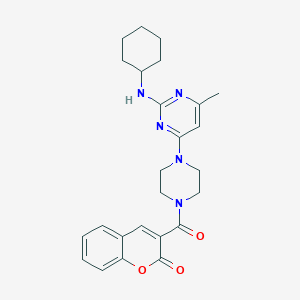
1-butyl-6-ethoxy-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-6-ethoxy-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one, also known as BFEQ, is a synthetic compound that belongs to the class of quinoline-based sulfonamides. This compound has gained attention in the scientific community due to its potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
The synthesis of complex molecules, such as quinoline derivatives, is a significant area of research due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of metabolites of specific quinoline carboxylates involves intricate synthetic routes, demonstrating the compound's relevance in developing new synthetic methodologies and understanding metabolic pathways (Mizuno et al., 2006). Similarly, the development of zinc(II)-specific fluorophores indicates the role of such compounds in the study of biological zinc(II) (Mahadevan et al., 1996).
Antitumor Activities
Quinoline derivatives have been explored for their antitumor activities, with certain compounds showing selective in vitro inhibition of cancer cell lines. This highlights the potential therapeutic applications of quinoline-based compounds in oncology (McCarroll et al., 2007).
Optical and Material Science Applications
The influence of UV irradiation on the optical properties of quinoline-based azo dyes, for example, indicates the compound's utility in understanding and developing materials with tunable optical properties. This research can lead to applications in optoelectronics and sensing technologies (Gaml, 2018).
Development of Fluorescent Probes
Quinoline derivatives serve as key frameworks in the development of fluorescent probes for metal ions, demonstrating their utility in analytical chemistry and bioimaging. The design and synthesis of novel fluorophores with strong fluorescence across a wide pH range illustrate the compound's potential in biomedical analysis and environmental monitoring (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
1-butyl-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c1-3-5-12-23-14-20(28(25,26)17-9-6-15(22)7-10-17)21(24)18-13-16(27-4-2)8-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPTOVNIZKXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-ethoxy-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2615362.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2615363.png)
![1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2615364.png)


![Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2615368.png)
![N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2615370.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2615379.png)

